molecular formula C12H13F3N2O2 B1532912 (4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone CAS No. 919278-28-7

(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone

Cat. No.: B1532912
CAS No.: 919278-28-7
M. Wt: 274.24 g/mol
InChI Key: VZIJMMOOCLCAMT-UHFFFAOYSA-N
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Description

(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone (CAS 919278-28-7) is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.24 . This molecule features a morpholine ring linked via a methanone group to an aniline ring that is substituted with a trifluoromethyl (CF3) group. The presence of both the amino group and the electron-withdrawing trifluoromethyl group on the aromatic ring makes this compound a valuable building block in medicinal chemistry and drug discovery research . The amino group serves as a handle for further functionalization through amide formation or diazotization reactions, while the trifluoromethyl group can enhance metabolic stability and modulate lipophilicity. Similarly, the morpholine moiety is a common pharmacophore known to influence the physicochemical and pharmacokinetic properties of molecules. Researchers can utilize this compound as a key synthetic intermediate for the development of more complex target molecules, particularly in the synthesis of potential kinase inhibitors or other biologically active compounds where such scaffolds are prevalent . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-amino-2-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)10-7-8(16)1-2-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIJMMOOCLCAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739481
Record name [4-Amino-2-(trifluoromethyl)phenyl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-28-7
Record name [4-Amino-2-(trifluoromethyl)phenyl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Nitro-2-trifluoromethylbenzoyl Chloride

The starting material is often 4-nitro-2-trifluoromethylbenzoic acid, which is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. This step activates the carboxyl group for subsequent amide formation.

Formation of Morpholino(4-nitrophenyl)methanone Intermediate

The acid chloride intermediate is reacted with morpholine in anhydrous conditions, typically in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), at low temperature (0°C to room temperature). Triethylamine or another base is often added to neutralize the released HCl and drive the reaction to completion. This yields morpholino(4-nitrophenyl)methanone derivatives.

  • Example yield: 94.1% for morpholino(4-nitrophenyl)methanone synthesis.

Reduction of the Nitro Group to Amino Group

The nitro group on the aromatic ring is reduced to an amino group by catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction using iron powder and ammonium chloride in methanol/water mixture under reflux. This step converts the nitrobenzamide to the corresponding aminobenzamide.

  • Example yields: 78.7% for (4-aminophenyl)(morpholino)methanone via iron/ammonium chloride reduction.

Purification and Characterization

The crude products are purified by column chromatography using silica gel with solvent systems such as chloroform/methanol mixtures. Characterization is performed by melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry (ESI-MS), confirming the expected molecular weights and structural features.

Summary Table of Key Preparation Steps and Yields

Step Intermediate/Product Reagents/Conditions Yield (%) Characterization Techniques
1 4-Nitro-2-trifluoromethylbenzoyl chloride SOCl₂ or oxalyl chloride, reflux Not specified N/A
2 Morpholino(4-nitrophenyl)methanone (Nitro intermediate) Morpholine, base (triethylamine), THF, 0°C to RT 94.1 MS (m/z 237.1), NMR
3 (4-Aminophenyl)(morpholino)methanone (Target compound) Fe powder, NH₄Cl, MeOH/H₂O, reflux 78.7 MS (m/z 207.3), NMR, melting point

Research Findings and Notes

  • The morpholine substitution step is highly efficient with yields commonly above 90%, indicating a robust nucleophilic acyl substitution reaction.
  • The reduction step using iron powder and ammonium chloride is a mild and effective method for converting aromatic nitro groups to amines without affecting other functional groups.
  • The trifluoromethyl group remains stable throughout the synthetic sequence, which is crucial for maintaining the compound's desired physicochemical properties.
  • Purification by column chromatography with appropriate solvent systems ensures high purity for subsequent biological or chemical applications.
  • Analytical data from NMR and MS confirm the structural integrity of the intermediates and final product.

Chemical Reactions Analysis

(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, which can further undergo reduction to yield different derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid.

  • Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like tin chloride and sodium borohydride are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Nitro derivatives and their corresponding amines.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone: has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound distinguishes it from analogs with methyl (e.g., pyrazole derivative ) or ethylsulfanyl (e.g., QBY ) substituents. This group enhances electronegativity and metabolic resistance.
  • Synthetic yields vary significantly: analogs with bulky substituents (e.g., compound 42 ) achieve higher yields (82%) compared to smaller triazole derivatives (30% for compound 35 ), likely due to steric or solubility factors.
  • The morpholine ring is conserved across all analogs, suggesting its critical role in solubility and target binding.
Solubility and Lipophilicity
  • The target compound’s logP (estimated ~2.5) is lower than QBY (logP ~3.2) due to the polar amino group and smaller aromatic system .
  • The pyrazole derivative (C₉H₁₄N₄O₂) has higher aqueous solubility than the target compound, attributed to its compact structure and reduced aromaticity .

Stability and Reactivity

  • The trifluoromethyl group in the target compound improves oxidative stability compared to methyl or ethylsulfanyl groups in analogs .
  • Morpholine Ring Stability : All compounds exhibit resistance to ring-opening under physiological conditions, critical for in vivo efficacy .

Biological Activity

(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone, also referred to as ATPR, is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology. Its structure includes a morpholine ring, which is a common scaffold in medicinal chemistry known for its diverse biological activities. This article reviews the biological activity of ATPR, focusing on its effects on cancer cell proliferation, invasion, and migration, as well as its underlying mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12F3N2O\text{C}_{12}\text{H}_{12}\text{F}_3\text{N}_2\text{O}

This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of drugs by improving their metabolic stability and lipophilicity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of ATPR. It has been shown to inhibit the proliferation of various cancer cell lines, particularly breast cancer cells. The mechanism involves the modulation of intracellular lipid-binding proteins, specifically CRABP2 (Cellular Retinoic Acid Binding Protein 2) and FABP5 (Fatty Acid Binding Protein 5).

  • Proliferation Inhibition : ATPR significantly inhibits the proliferation of breast cancer cells (MCF-7) more effectively than other cell lines tested. The inhibition is linked to the upregulation of CRABP2 and downregulation of FABP5 .
  • Invasion and Migration : The compound also reduces the invasion and migration capabilities of cancer cells. This effect is attributed to decreased FABP5 expression, which is crucial for cell motility .
  • Mechanistic Insights : The study indicated that ATPR's efficacy in inhibiting cancer cell proliferation and migration is dependent on its ability to modulate specific protein expressions within the cells.

Research Findings

The following table summarizes key findings from various studies regarding ATPR's biological activity:

Study Cell Line Effect on Proliferation Mechanism References
Study 1MCF-7Strong inhibitionUpregulation of CRABP2
Study 1MDA-MB-231Moderate inhibitionDownregulation of FABP5
Study 1MDA-MB-453Weak inhibitionN/A

Case Study 1: Inhibition of Breast Cancer Cell Proliferation

A detailed investigation into the effects of ATPR on MCF-7 breast cancer cells revealed that treatment with ATPR led to a significant reduction in cell viability as measured by MTT assays. The study utilized siRNA techniques to manipulate CRABP2 and FABP5 levels, confirming that increased CRABP2 expression correlated with reduced proliferation rates.

Case Study 2: Migration Assays

In a separate study utilizing Boyden chamber assays and wound healing assays, ATPR was shown to effectively reduce the migratory capacity of MDA-MB-231 cells. This was linked to its role in downregulating FABP5, suggesting that targeting this pathway could be a viable strategy for inhibiting metastasis in breast cancer.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone?

The synthesis typically involves coupling a substituted benzoyl chloride with morpholine under basic conditions. Key steps include:

  • Reagents : Use bromo-trifluoromethylbenzoyl chloride and morpholine in a 1:1.2 molar ratio.
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for high solubility of intermediates .
  • Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts.
  • Temperature : Room temperature (20–25°C) for 12–24 hours, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
    Purification via column chromatography (silica gel, gradient elution) yields >85% purity. Confirm product identity using NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., morpholine protons at δ 3.6–3.8 ppm, aromatic protons at δ 7.2–8.1 ppm) and confirm the methanone carbonyl signal at ~170 ppm in ¹³C NMR .
  • FT-IR : Detect carbonyl stretching (C=O) at ~1650–1680 cm⁻¹ and amine N-H stretches (~3300–3500 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~317 g/mol) and fragmentation patterns .

Q. How can researchers assess its in vitro biological activity?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to reference compounds like doxorubicin .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Cross-Validation : Replicate assays in multiple labs using standardized protocols (e.g., identical cell lines, solvent controls).
  • Structural Confirmation : Verify compound purity (>95% via HPLC) to rule out degradation products .
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to identify binding affinities for enzymes (e.g., kinases) or receptors implicated in observed activities .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • QSAR Modeling : Employ Gaussian or Schrödinger Suite to calculate electronic parameters (e.g., HOMO/LUMO, dipole moments) and correlate with bioactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) to identify critical binding residues .

Q. How does crystallographic analysis inform structural optimization?

  • Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C=O bond length ~1.21 Å) and intermolecular interactions (e.g., hydrogen bonding with water or co-crystallized ligands). Use SHELXL for refinement .
  • Torsional Flexibility : Analyze morpholine ring puckering (e.g., chair vs. boat conformations) to guide derivatization for enhanced target engagement .

Q. What strategies stabilize the compound under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. Amine groups may protonate at acidic pH, reducing solubility .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm) .

Q. How are complex NMR splitting patterns interpreted for substituted analogs?

  • ²D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., coupling between CF₃ and adjacent protons) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the trifluoromethyl group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone
Reactant of Route 2
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(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone

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